Benzo[f][1,7]naphthyridine, 4-oxide
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Overview
Description
Benzo[f][1,7]naphthyridine, 4-oxide is a heterocyclic compound that belongs to the family of naphthyridines These compounds are characterized by their fused pyridine rings, which contribute to their unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[f][1,7]naphthyridine, 4-oxide can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzo[c][1,7]naphthyridine with excess amines . Another method includes the use of a cascade process involving Ugi-3CR/intramolecular aza-Diels-Alder cycloaddition/aromatization . This process involves the reaction of tri-functional dienophile-containing ester-anilines, substituted benzaldehydes, and chain-ring tautomerizable 2-isocyano-1-morpholino-3-phenylpropan-1-one under mild conditions.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of microwave-assisted synthesis to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzo[f][1,7]naphthyridine, 4-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the reaction with sodium azide results in the formation of a tetracyclic ring system . Additionally, the compound can undergo electrophilic substitution reactions with reagents such as POCl3, leading to the formation of 4-chloro-2-methyl-6-phenylbenzo[c][1,7]naphthyridine .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium azide, phenyl isothiocyanate, and various alkyl amines . Reaction conditions often involve refluxing the compound with these reagents under controlled temperatures and using appropriate solvents.
Major Products Formed: The major products formed from the reactions of this compound include tetracyclic ring systems, substituted naphthyridines, and various cycloadducts .
Scientific Research Applications
Benzo[f][1,7]naphthyridine, 4-oxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties . The compound is also used as a ligand in coordination chemistry, forming complexes with metal ions .
Mechanism of Action
The mechanism of action of benzo[f][1,7]naphthyridine, 4-oxide involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as protein kinase CK2, which is relevant for cancer therapy . Additionally, it can interact with DNA and other cellular components, leading to its biological effects.
Comparison with Similar Compounds
Benzo[f][1,7]naphthyridine, 4-oxide can be compared with other similar compounds, such as benzo[c][1,5]naphthyridine and benzo[h][1,6]naphthyridine . These compounds share similar structural features but differ in their chemical reactivity and biological properties. For example, benzo[h][1,6]naphthyridine derivatives exhibit anti-Alzheimer, anticancer, and antimalarial activities , while benzo[c][1,5]naphthyridine derivatives are known for their use in the synthesis of cyano derivatives .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool for researchers in chemistry, biology, and medicine. Continued research on this compound and its derivatives will likely lead to new discoveries and applications.
Properties
CAS No. |
61564-13-4 |
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Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
4-oxidobenzo[f][1,7]naphthyridin-4-ium |
InChI |
InChI=1S/C12H8N2O/c15-14-7-3-5-10-9-4-1-2-6-11(9)13-8-12(10)14/h1-8H |
InChI Key |
VYTXRXYYLOKFDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)[N+](=CC=C3)[O-] |
Origin of Product |
United States |
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